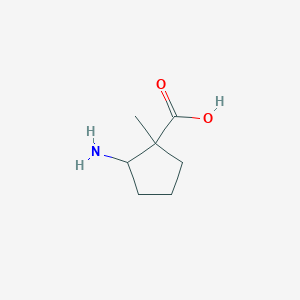

2-Amino-1-methylcyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-1-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5(7)8/h5H,2-4,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKRNSMEFCXCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis and Chiral Resolution

The synthesis of 2-amino-1-methylcyclopentane-1-carboxylic acid often requires control over stereochemistry. Two main approaches are used:

Asymmetric Synthesis: Starting from bicyclic β-lactams or related intermediates, asymmetric synthesis allows the formation of chiral amino acids. Enzymatic hydrolysis or chemical resolution methods are applied to obtain the desired stereoisomer with high enantiomeric purity.

Chiral Resolution: Racemic mixtures produced by conventional synthesis can be separated into individual enantiomers using chiral chromatography or enzymatic resolution techniques.

Multi-Step Synthetic Route via Favorskii Rearrangement

A patented method (WO2008138621A2) describes a multi-step synthesis involving:

- Ring Formation: Cyclopentane ring formation in the presence of a base to yield an intermediate compound.

- Bromination: Introduction of a bromine substituent to form a key intermediate.

- Favorskii Rearrangement: Conversion of the brominated intermediate to a cyclopentene skeleton compound.

- Deprotection and Hydrogenation: Removal of protecting groups and catalytic hydrogenation to yield the target amino acid.

This method uses conventional hydrogenation catalysts such as Pt/C or Pd/C under hydrogen gas or alternative hydrogen sources (hydrazine, isopropanol, formic acid). Solvents include methanol, ethanol, ethyl acetate, acetic acid, dimethylformamide, or water. Acidic conditions (e.g., hydrochloric acid) may be applied to form the hydrochloride salt of the amine.

Synthesis of Hydrochloride Salt

The hydrochloride salt of 2-amino-1-methylcyclopentane-1-carboxylic acid is prepared by reacting the free acid with hydrochloric acid. This salt form is often used as a building block in organic synthesis and pharmaceutical research due to its enhanced stability and solubility.

Alternative Synthetic Intermediates and Routes

Other synthetic routes involve:

- Functionalization of dimethylmaleic acid derivatives with suitable leaving groups followed by reaction with glycine synthons to form intermediates convertible to the target compound.

- Use of amino acid derivatives with protected amino or carboxyl groups to facilitate selective reactions and improve yields.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Solvents | Advantages | Limitations |

|---|---|---|---|---|---|

| Asymmetric Synthesis | Bicyclic β-lactam intermediates, enzymatic hydrolysis | Enzymes, chiral catalysts | Various organic solvents | High stereoselectivity | Requires chiral catalysts, complex |

| Favorskii Rearrangement Route | Ring formation, bromination, rearrangement, hydrogenation | Pt/C, Pd/C, H2 or hydrazine | Methanol, ethanol, DMF, water | Efficient, scalable, versatile | Multi-step, requires careful control |

| Hydrochloride Salt Formation | Acid-base reaction of free acid with HCl | Hydrochloric acid | Water or alcohols | Simple, improves solubility | Requires pure free acid |

| Functionalized Maleic Acid Route | Functionalization, glycine synthon reaction | Various leaving groups, bases | Organic solvents | Allows intermediate isolation | Multi-step, moderate yields |

Research Findings and Notes

- The stereochemical purity of the product is critical for its application in pharmaceutical synthesis, necessitating methods that minimize stereoisomer formation or allow efficient resolution.

- Hydrogenation conditions (pressure, catalyst type) significantly affect yield and purity; typical hydrogen pressures range from 1 to 10 atm.

- The hydrochloride salt form is preferred in many synthetic applications due to its stability and ease of handling.

- Recent patents emphasize improved synthetic routes that reduce by-products and increase yield, facilitating scale-up for industrial production.

Chemical Reactions Analysis

Oxidation Reactions

AMCPC undergoes selective oxidation at the carboxylic acid or amino group under controlled conditions:

Carboxylic Acid Oxidation

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral aqueous solutions .

-

Products : Formation of α-keto acid derivatives via decarboxylative oxidation.

-

Mechanism : Radical intermediates form during Mn(VII) reduction, leading to C–C bond cleavage .

Amino Group Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .

-

Products : Nitroso or hydroxylamine intermediates, depending on stoichiometry.

Reduction Reactions

The carboxylic acid and cyclopentane ring participate in reduction processes:

Carboxylic Acid Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄) or borane–tetrahydrofuran (BH₃·THF) .

-

Products : Corresponding alcohol (1-hydroxymethyl-2-amino-1-methylcyclopentane) .

Ring Hydrogenation

Substitution Reactions

The amino group facilitates nucleophilic substitutions:

Amino Group Alkylation/Acylation

| Reagent | Product | Conditions |

|---|---|---|

| Benzyl chloroformate | N-Cbz-protected derivative | DCM, 0°C, triethylamine |

| Acetyl chloride | N-Acetylated product | Pyridine, room temperature |

Carboxylic Acid Derivatives

-

Esterification : Methanol/H₂SO₄ yields methyl esters (85–92% conversion) .

-

Amide Formation : Dicyclohexylcarbodiimide (DCC) mediates coupling with amines .

Decarboxylation Reactions

Radical decarboxylation pathways are accessible under photoredox conditions:

Photocatalytic Decarboxylation

-

Products : Cyclopentylamine derivatives via C–N bond formation .

-

Mechanism : Single-electron transfer generates alkyl radicals, trapped by Cu(II) amides .

Stereochemical Considerations

-

Hydrogenation : Cis- and trans-isomers are formed depending on catalyst choice (e.g., Pt/C favors cis) .

-

Enzymatic Interactions : ACC deaminase irreversibly inhibits AMCPC derivatives via nucleophilic attack at the cyclopropane ring .

Comparative Reactivity Table

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

2-Amino-1-methylcyclopentane-1-carboxylic acid serves as a crucial building block in organic synthesis. It can be utilized to create complex molecules through various reaction pathways, making it valuable in the development of pharmaceuticals and agrochemicals .

Biology

Potential Biological Activities

Research has indicated that this compound may exhibit significant biological activities, including potential anti-cancer properties. Its structural features allow it to interact with specific molecular targets, influencing various biochemical pathways . For instance, amidine-based inhibitors derived from similar structures have shown effectiveness in reducing cancer cell proliferation by targeting sphingosine kinase 1 .

Medicine

Therapeutic Properties

The compound is under investigation for its therapeutic properties in treating various diseases. Studies have highlighted its potential as a selective inhibitor for sphingosine kinases, which are implicated in cancer progression and inflammatory diseases . The development of selective inhibitors based on this compound could lead to advancements in cancer treatment strategies.

Industry

Chemical Production

In industrial applications, 2-Amino-1-methylcyclopentane-1-carboxylic acid is utilized in the production of various chemical products. Its role as a precursor or intermediate in synthesizing more complex compounds makes it an important component in chemical manufacturing processes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to create complex molecules |

| Biology | Potential biological activities | May inhibit cancer cell proliferation |

| Medicine | Investigated for therapeutic properties | Selective inhibitors for sphingosine kinases |

| Industry | Chemical production | Important precursor in manufacturing |

Case Study 1: Anti-Cancer Activity

A study published on sphingosine kinase inhibitors demonstrated that derivatives of 2-Amino-1-methylcyclopentane-1-carboxylic acid could effectively reduce endogenous sphingosine 1-phosphate levels in leukemia cells at nanomolar concentrations. This finding suggests that compounds based on this structure may be viable candidates for cancer therapy development .

Case Study 2: Organic Synthesis Efficiency

Research highlighted the use of carboxylic acids as traceless activation groups for radical Michael additions involving derivatives of 2-Amino-1-methylcyclopentane-1-carboxylic acid. The study reported high yields without the need for stoichiometric oxidants or harsh reaction conditions, showcasing the compound's utility in efficient organic synthesis .

Mechanism of Action

The mechanism of action of 2-amino-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and leading to various biochemical outcomes .

Comparison with Similar Compounds

Key Observations:

- Ring Size and Strain: ACC’s cyclopropane ring exhibits high strain, enhancing its reactivity as an ethylene precursor .

- Substituent Effects: The methyl group in 2-amino-1-methylcyclopentane-1-carboxylic acid introduces steric hindrance, which may limit enzymatic interactions compared to unsubstituted analogs like cis-2-amino-1-cyclopentanecarboxylic acid .

- Stereochemistry: Cis vs. trans isomers (e.g., cis-2-amino-1-cyclopentanecarboxylic acid vs. (1R,3S)-3-aminocyclopentanecarboxylic acid) exhibit distinct melting points and reactivity, highlighting the role of spatial arrangement .

Pharmacological and Toxicological Profiles

- ACC: Non-toxic in plants but disrupts ethylene signaling at high concentrations .

- 1-Aminocyclobutane[¹¹C]carboxylic Acid: Rapid clearance from blood and low excretion (3.6% in 2 hours in rats) support its safety in imaging .

- 2-Amino-1-methylcyclopentane-1-carboxylic Acid: Toxicity data are unavailable, but its hydrochloride salt is listed as a research chemical with unspecified handling precautions .

Biological Activity

2-Amino-1-methylcyclopentane-1-carboxylic acid (also known as Tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate) is a cyclic amino acid that has garnered attention for its potential biological activities. This compound's unique cyclopentane structure, combined with its amino and carboxylic functionalities, suggests a diverse range of interactions with biological systems. This article aims to explore its biological activity, including antimicrobial properties, antitumor effects, and potential applications in medicinal chemistry.

The molecular formula of 2-Amino-1-methylcyclopentane-1-carboxylic acid is CHNO. The compound features a cyclopentane ring, an amino group, and a carboxylate functional group, which are critical for its biological interactions.

Biological Activities

Antimicrobial Properties

Research indicates that 2-Amino-1-methylcyclopentane-1-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.

Antitumor Activity

Preliminary studies have also highlighted the compound's antitumor properties. It has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and interference with cell cycle progression, making it a candidate for further development in cancer therapeutics.

The biological activity of 2-Amino-1-methylcyclopentane-1-carboxylic acid can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group facilitates hydrogen bonding with active sites on proteins, while the carboxylate group may undergo hydrolysis to release active metabolites that exert therapeutic effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-Amino-1-methylcyclopentane-1-carboxylic acid, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| Tert-butyl 2-amino-4-cyclopropyl-1-methylcyclopentane-1-carboxylate | Cyclopropyl group | Enhanced reactivity in metabolic pathways |

| Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | Piperidine ring | Different pharmacological effects |

| Ethyl 2-amino-1-methylcyclopentane-1-carboxylate | Ester instead of carboxylic acid | Used in enzyme interaction studies |

This comparison highlights how variations in structure can lead to differing biological activities, emphasizing the importance of structural features in drug design.

Case Studies

Several case studies have explored the efficacy of 2-Amino-1-methylcyclopentane-1-carboxylic acid in various applications:

- Antimicrobial Testing : A study demonstrated that this compound effectively inhibited the growth of S. aureus at concentrations as low as 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .

- Cancer Cell Line Studies : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability, indicating its potential use in cancer therapy.

- Enzyme Interaction Studies : Research into the compound's role as an enzyme inhibitor revealed that it could modulate metabolic pathways by interacting with specific enzymes involved in amino acid metabolism .

Q & A

Basic Research Questions

Q. What laboratory synthesis routes are available for 2-amino-1-methylcyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclopentane ring functionalization. For example, analogous compounds like N-Boc-2-aminomethyl-1-cyclopentanecarboxylic acid (AMCP) are synthesized via multi-step routes, including cyclization, amino group protection (e.g., Boc), and carboxylation . Reaction temperature and catalyst selection (e.g., chiral auxiliaries) critically influence enantiomeric purity. Characterization via melting point (e.g., 218–220°C for cis-2-amino-1-cyclopentanecarboxylic acid derivatives ) and NMR can validate structural integrity.

Q. What analytical techniques are essential for confirming the identity and purity of 2-amino-1-methylcyclopentane-1-carboxylic acid?

- Methodological Answer : Use a combination of:

- Melting point analysis (e.g., mp 172–192°C for stereoisomers ).

- Chiral HPLC or capillary electrophoresis to resolve enantiomers, as demonstrated for β-amino acid derivatives .

- Mass spectrometry (e.g., ESI-Orbitrap systems) for molecular ion confirmation and fragmentation patterns .

- FT-IR to verify carboxylate and amine functional groups.

Advanced Research Questions

Q. How does the cyclopentane ring conformation affect the peptide-mimetic properties of 2-amino-1-methylcyclopentane-1-carboxylic acid in α/γ-peptide design?

- Methodological Answer : The cyclopentane ring imposes geometric constraints, altering backbone dihedral angles compared to linear amino acids. Studies on γ-amino acid analogs (e.g., polyhydroxylated cyclopentane β-amino acids) show that ring substituents influence secondary structure formation (e.g., helical or sheet motifs) . Computational modeling (e.g., DFT) combined with circular dichroism (CD) can correlate ring conformation with peptide folding behavior .

Q. What strategies resolve contradictions in reported biological activities of 2-amino-1-methylcyclopentane-1-carboxylic acid derivatives across studies?

- Methodological Answer : Discrepancies often arise from stereochemical variations or impurities. For example:

- Enantiomeric purity validation : Use chiral derivatization (e.g., Marfey’s reagent) followed by LC-MS .

- Batch-to-batch consistency : Compare CAS-registered physical properties (e.g., mp 199–202°C for hydrochloride salts ) and NMR spectra.

- Biological assay controls : Include structurally validated analogs (e.g., 4-aminocyclopent-2-ene-1-carboxylic acid ) as negative controls.

Q. How can researchers optimize the stability of 2-amino-1-methylcyclopentane-1-carboxylic acid under physiological conditions for in vivo studies?

- Methodological Answer :

- pH stability profiling : Conduct accelerated degradation studies at pH 1–10, monitoring via UV-Vis or HPLC .

- Protective group strategies : Boc or Fmoc protection of the amine group enhances stability during storage .

- Lyophilization : Freeze-drying in inert atmospheres prevents decarboxylation, as shown for related cyclopropane analogs .

Q. What role does the methyl group at the 1-position play in modulating the compound’s interactions with enzymatic targets?

- Methodological Answer : The methyl group introduces steric hindrance, potentially altering substrate-enzyme binding. Comparative studies with non-methylated analogs (e.g., 1-aminocyclopentane-1-carboxylic acid ) using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.